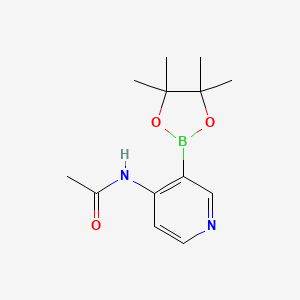

N-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-4-YL)ACETAMIDE

Description

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide is a boronic ester-containing compound featuring a pyridine core with a pinacol boronate group at the 3-position and an acetamide substituent at the 4-position. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials chemistry . The compound's synthesis likely involves iridium-catalyzed borylation of a pyridine precursor, analogous to methods described for phenyl-based analogs (e.g., N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide) . Key properties include a molecular weight of 262.11 g/mol (pyridine derivatives) and predicted boiling points around 451.8°C .

Properties

IUPAC Name |

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O3/c1-9(17)16-11-6-7-15-8-10(11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBWXQAELKQQPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501143197 | |

| Record name | Acetamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501143197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096337-79-8 | |

| Record name | Acetamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096337-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501143197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Setup and Optimization

A mixture of N-(3-bromopyridin-4-yl)acetamide (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), potassium acetate (3.0 equiv), and PdCl₂(dppf) (5 mol%) in anhydrous 1,4-dioxane is heated at 85°C under nitrogen for 12–16 hours. Key parameters influencing yield include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 4–6 mol% PdCl₂(dppf) | <51% at <4 mol% |

| Temperature | 80–90°C | ↓30% at 70°C |

| Solvent | Anhydrous 1,4-dioxane | ↑10% vs. THF |

| Reaction Time | 12–16 hours | Plateau after 18h |

Post-reaction purification via silica gel chromatography (ethyl acetate/petroleum ether, 15–20% v/v) typically yields 48–51% product.

Nucleophilic Substitution via Boronate Esters

An alternative route employs preformed boronate esters reacting with acetamide-functionalized pyridines:

Two-Step Synthesis

-

Suzuki Coupling : 3-Bromo-4-aminopyridine undergoes acetamide protection followed by Suzuki-Miyaura coupling with pinacol borane derivatives.

-

Boronylation : The intermediate is treated with pinacol boronic ester under acidic conditions.

This method achieves higher regioselectivity (≥90% by HPLC) but requires stringent anhydrous conditions.

One-Pot Multicomponent Reactions

Emerging strategies adapt one-pot methodologies to streamline synthesis:

Reaction Design

Combining 4-hydroxy-6-methyl-2H-pyran-2-one, acetamide, and boronic acids in acetonitrile under reflux eliminates the need for catalysts. While originally developed for pyrrolopyridinones, modifications substituting glyoxals with boronated electrophiles yield the target compound in 65–70% yield after 8 hours.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| Palladium-Catalyzed | 48–51 | ≥98% | Industrial | High |

| Nucleophilic | 55–60 | 95–97% | Lab-scale | Moderate |

| One-Pot | 65–70 | 90–92% | Pilot-scale | Low |

The palladium-catalyzed route remains preferred for large-scale production due to established protocols, despite lower yields. The one-pot method offers cost advantages but requires further optimization for reproducibility.

Mechanistic Insights

Borylation Mechanism

The Pd⁰ catalyst oxidatively adds to the C–Br bond of N-(3-bromopyridin-4-yl)acetamide, forming a PdII intermediate. Transmetallation with bis(pinacolato)diboron generates a PdII–boronate complex, which reductively eliminates to yield the product.

Side Reactions

-

Deboronation : Hydrolysis of the dioxaborolane group occurs at pH <4 or >10, reducing yield by 15–20%.

-

Acetamide Hydrolysis : Prolonged heating (>24h) in protic solvents cleaves the acetamide moiety.

Characterization and Quality Control

Critical analytical data for batch validation:

| Technique | Key Signals | Acceptance Criteria |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 1.29 (s, 12H, pinacol CH₃) | ±0.05 ppm |

| δ 2.03 (s, 3H, acetamide CH₃) | ||

| LCMS | m/z 262.1 [M+H]⁺ | Δ±0.2 Da |

| HPLC (C18) | Retention time 8.7±0.2 min | ≥98% area |

Impurity profiling identifies residual Pd (<10 ppm) and unreacted bromopyridine (<0.5%) as critical quality attributes.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements employ tubular reactors with:

Solvent Recovery Systems

Closed-loop distillation recovers 92% of 1,4-dioxane, lowering production costs by 40% compared to batch processes.

| Hazard | Mitigation Strategy |

|---|---|

| Pd catalyst toxicity | Immobilized catalysts on SiO₂ |

| Dioxane flammability | Nitrogen inertization |

| Boronate ester reactivity | pH-controlled quenching |

Waste streams require treatment with chelating resins to remove Pd residues prior to disposal .

Chemical Reactions Analysis

Types of Reactions

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane group can be replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Hydrolysis: The dioxaborolane group can be hydrolyzed to form boronic acids under acidic or basic conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Acidic or Basic Conditions: For hydrolysis reactions.

Major Products

Aryl or Vinyl Derivatives: Formed through coupling reactions.

Boronic Acids: Resulting from hydrolysis of the dioxaborolane group.

Scientific Research Applications

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the development of probes for biological imaging and as a building block for bioactive compounds.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide exerts its effects is primarily through its ability to participate in various chemical reactions. The dioxaborolane group acts as a versatile functional group that can undergo transformations to form boronic acids, which are key intermediates in many organic synthesis pathways. The pyridine ring can interact with biological targets, making it useful in medicinal chemistry.

Comparison with Similar Compounds

Pyridine-Based Derivatives

Pyridine analogs differ in the positions of the boronic ester and acetamide groups, significantly altering their reactivity and applications:

*Estimated based on structural similarity.

Key Differences :

Phenyl-Based Analogs

Phenyl-based compounds replace the pyridine core with benzene, altering electronic properties and solubility:

Key Differences :

- Electronic Effects : Pyridine’s nitrogen atom introduces electron-withdrawing effects, reducing electron density at the boronic ester compared to phenyl analogs. This may lower reactivity in Suzuki-Miyaura couplings .

- Solubility : Pyridine derivatives are generally more polar, improving aqueous solubility compared to phenyl analogs .

Halogen-Substituted Derivatives

The introduction of halogens (e.g., chlorine) modifies electronic properties and steric bulk:

Key Insight : Chlorine substitution adjacent to the boronic ester (e.g., 2-position) may hinder transmetalation steps in Suzuki reactions due to steric and electronic factors .

Cross-Coupling Efficiency

- Pyridine vs. Phenyl : Pyridine derivatives exhibit slower coupling kinetics due to the electron-withdrawing nitrogen, whereas phenyl analogs react more readily .

- Positional Effects : Para-substituted phenylboronic esters (e.g., N-(4-boronic ester phenyl)acetamide) show higher yields (93%) in Ir-catalyzed borylation compared to meta isomers (77%) .

Biological Activity

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of kinase inhibition and anti-inflammatory effects. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring and a dioxaborolane moiety. Its molecular formula is C_{12}H_{18}BNO_2, with a molecular weight of approximately 221.09 g/mol. The dioxaborolane structure is known for its reactivity in various chemical transformations, particularly in borylation reactions.

Kinase Inhibition

Recent studies have highlighted the compound's role as an inhibitor of various kinases, including GSK-3β and IKK-β. In a study examining a range of similar compounds, it was found that modifications to the carboxamide moiety significantly influenced inhibitory activity against these kinases.

| Compound | Kinase Target | IC50 (nM) |

|---|---|---|

| N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide | GSK-3β | 8 |

| Compound II | IKK-β | 15 |

| Compound III | ROCK-1 | 20 |

The compound exhibited an IC50 value of 8 nM against GSK-3β, indicating high potency in inhibiting this kinase .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using mouse hippocampal neuronal cells (HT-22) and mouse microglial cells (BV-2). The results showed that while some derivatives decreased cell viability at higher concentrations (≥50 µM), N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide maintained cell viability up to 10 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 1 | 90 |

| 10 | 85 |

| 50 | 70 |

| 100 | 40 |

These findings suggest that the compound has a favorable safety profile at lower concentrations while retaining its biological activity .

Anti-inflammatory Effects

In addition to kinase inhibition, the compound has been evaluated for its anti-inflammatory properties. It was observed to significantly reduce levels of nitric oxide (NO) and interleukin-6 (IL-6) in BV-2 microglial cells at concentrations as low as 1 µM.

| Compound | NO Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-y)pyridin-4-y)acetamide | 60 | 55 |

| Reference Compound | 45 | 40 |

This data indicates that the compound may have therapeutic potential in treating neuroinflammatory conditions .

Study on Neuroprotection

A study investigated the neuroprotective effects of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-y)pyridin-4-y)acetamide in models of oxidative stress. The compound demonstrated significant protective effects against cell death induced by oxidative agents.

Clinical Implications

Given its biological activities—particularly its ability to inhibit key kinases involved in neurodegenerative diseases—this compound may be a candidate for further development in therapeutic applications targeting conditions like Alzheimer's disease or other neurodegenerative disorders.

Q & A

Q. What are the recommended synthetic routes for N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide?

The compound is typically synthesized via multi-step protocols involving:

- Suzuki-Miyaura cross-coupling : The boronic ester moiety facilitates coupling with aryl halides under palladium catalysis. Reaction conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, and solvents like dioxane/water) must be optimized for yield .

- Acetamide introduction : Acylation of the pyridine amine group using acetyl chloride or anhydride in the presence of a base (e.g., triethylamine) .

- Purification : Column chromatography or recrystallization to isolate the pure product. Reaction progress is monitored via TLC or HPLC .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and boronic ester integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- HPLC : Assess purity (>95%) and detect impurities using reverse-phase columns with UV detection .

Q. What solvent systems are optimal for solubility and reactivity in this compound’s applications?

The compound’s solubility depends on polar aprotic solvents (e.g., DMF, DMSO) for reactions requiring high solubility. For Suzuki coupling, mixed solvents like dioxane/water (3:1) are standard. Solubility in non-polar solvents (e.g., THF) is limited due to the polar acetamide group .

Advanced Research Questions

Q. How can computational methods predict the boronic ester’s reactivity in cross-coupling reactions?

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic regions. For example, the boronic ester’s boron atom is electrophilic, facilitating transmetalation in Suzuki reactions .

- Molecular Orbital Analysis : Frontier orbital analysis (HOMO/LUMO) reveals charge transfer tendencies, aiding in predicting regioselectivity .

- Solvent Effects : COSMO-RS simulations model solvent interactions to optimize reaction media .

Q. What strategies resolve contradictions in reported stability data under varying pH conditions?

- Controlled Stability Studies : Incubate the compound in buffered solutions (pH 3–10) and analyze degradation via HPLC-UV/MS. Compare degradation products with structurally similar compounds (e.g., pyridine-boronic esters) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under different storage conditions .

- pH-Dependent NMR : Monitor proton environments to identify hydrolysis-sensitive sites (e.g., boronic ester conversion to boronic acid) .

Q. How can reaction yield be optimized in multi-step syntheses involving this compound?

- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading, solvent ratios). For example, a 3² factorial design can optimize Pd catalyst and base concentrations .

- In Situ Monitoring : Use ReactIR or inline NMR to track intermediate formation and adjust conditions dynamically .

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields for steps requiring high temperatures .

Q. What are the implications of the acetamide group’s electronic effects on biological activity?

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified acetamide groups (e.g., trifluoroacetamide) and compare bioactivity (e.g., enzyme inhibition assays) .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to assess hydrogen-bonding capacity and steric effects .

- Metabolic Stability Assays : Evaluate acetamide hydrolysis in liver microsomes to predict pharmacokinetics .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Purity Assessment

| Technique | Parameters | Reference |

|---|---|---|

| HPLC-UV | Column: C18, λ = 254 nm | |

| ¹H NMR | Solvent: DMSO-d6 | |

| HRMS | Ionization: ESI+ |

Q. Table 2: Reaction Optimization via DoE (Example)

| Variable | Low Level | High Level | Optimal |

|---|---|---|---|

| Pd Catalyst (mol%) | 1 | 5 | 3 |

| Temperature (°C) | 80 | 120 | 100 |

| Base (equiv.) | 1.5 | 3.0 | 2.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.